3,4-Dimethylphenol-d6

Description

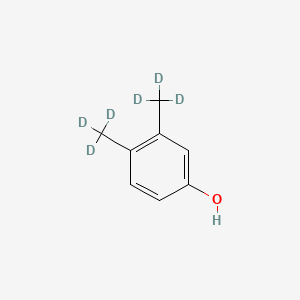

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOXTKKNXUZSKD-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=C(C=C1)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-02-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346599-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 3,4 Dimethylphenol D6

Strategies for Deuterium (B1214612) Incorporation into Aromatic Rings

Acid-Catalyzed Hydrogen-Deuterium Exchange Protocols

Acid-catalyzed hydrogen-deuterium (H-D) exchange is one of the most powerful and efficient methods for incorporating deuterium into aromatic rings. nih.gov This approach typically proceeds through an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) (D+) acts as the electrophile. The reactivity of the aromatic ring is a key factor, with electron-rich positions being more susceptible to deuteration. nih.gov For phenolic compounds like 3,4-dimethylphenol (B119073), the hydroxyl group and the methyl groups activate the aromatic ring, facilitating the exchange.

Commonly used systems for H-D exchange involve a deuterium source, such as deuterium oxide (D₂O), and a deuterated acid catalyst like deuterated sulfuric acid (D₂SO₄) or deuterated hydrochloric acid (DCl). nih.govyoutube.com The reaction is driven by a large excess of the deuterating agent, which, by mass action, ensures the replacement of protons on the aromatic ring. youtube.com For phenol (B47542) itself, treatment with deuterated sulfuric acid in D₂O leads to the substitution of hydrogen atoms at the ortho and para positions relative to the hydroxyl group. stackexchange.com

Another effective reagent is deuterated trifluoroacetic acid (CF₃COOD), which can serve as both the catalyst and the deuterium source. nih.gov This reagent offers benefits such as ease of preparation and removal, low nucleophilicity, and high solubility for a variety of substrates. nih.gov

Table 1: Examples of Acid-Catalyzed H-D Exchange Conditions

| Catalyst/Deuterium Source | Substrate Type | Typical Conditions | Reference |

|---|---|---|---|

| D₂SO₄ / D₂O | Phenols, Anilines | Heating | youtube.comstackexchange.com |

| CF₃COOD | Aromatic amines and amides | 110°C, 16 h | nih.gov |

Transition Metal-Catalyzed Deuteration Approaches

Transition metal catalysis offers a versatile and powerful alternative for the deuteration of aromatic compounds. These methods can provide high levels of deuterium incorporation and, in some cases, offer different regioselectivity compared to acid-catalyzed methods. Both homogeneous and heterogeneous catalysts are employed for this purpose.

Homogeneous catalysts, which are soluble in the reaction medium, have been extensively studied for H-D exchange reactions. Complexes of noble metals such as iridium, rhodium, ruthenium, and palladium are particularly effective. nih.govmdpi.comacs.org These catalysts can operate under mild conditions and often exhibit high selectivity. For instance, certain iridium complexes can catalyze ortho-deuteration of specific aromatic compounds. mdpi.com Iron-based catalysts, being more earth-abundant, have also been developed and show high activity for H/D exchange at (hetero)aromatic hydrocarbons using benzene-d6 (B120219) as the deuterium source under mild conditions (50 °C). nih.gov

Palladium-catalyzed reactions, often requiring specific ligands, can achieve nondirected deuteration of arenes with high functional group tolerance using D₂O as the deuterium source. acs.orgresearchgate.net The choice of ligand is critical to the catalyst's activity and selectivity. acs.org

Heterogeneous catalysts, such as platinum on carbon (Pt/C) and palladium on carbon (Pd/C), are widely used due to their ease of handling, recovery, and recyclability. researchgate.net These catalysts can facilitate H-D exchange on aromatic rings using D₂O as the deuterium source. researchgate.netresearchgate.net

The Pt/C system is effective for deuteration on the benzene (B151609) ring itself. researchgate.net An efficient deuteration method for arenes has been developed using a Pt/C-isopropyl alcohol-cyclohexane-D₂O combination under hydrogen-gas-free conditions. researchgate.net In this system, the platinum catalyst is thought to be activated in situ by a small amount of hydrogen generated from the isopropyl alcohol. researchgate.net

Pd/C is also a common catalyst for H-D exchange. While it can be used for aromatic deuteration, it is particularly effective for regioselective deuteration at the benzylic position. researchgate.net However, under certain conditions, such as the presence of NaBD₄ as an activator, Pd/C can be used for the H/D exchange of aromatic compounds. semanticscholar.org Combining Pd/C and Pt/C can sometimes lead to a synergistic effect, resulting in higher deuterium incorporation. semanticscholar.org

Table 2: Comparison of Heterogeneous Catalysts for Deuteration

| Catalyst | Typical Deuterium Source | Target Position | Key Features | Reference |

|---|---|---|---|---|

| Pt/C | D₂O | Aromatic Ring | Can be used under H₂-free conditions with an in-situ activation method. | researchgate.netresearchgate.net |

| Pd/C | D₂O | Primarily Benzylic, also Aromatic | Reusable heterogeneous catalyst; activity can be enhanced with activators. | researchgate.netsemanticscholar.org |

Microwave-Assisted Deuteration Techniques

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, including H-D exchange. oatext.com Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the deuteration of various compounds, including volatile phenols. nih.gov

For the preparation of labeled analogues of phenols like guaiacol (B22219) and 4-ethylphenol, microwave-assisted deuterium exchange provides a convenient, low-cost, one-step synthesis. nih.gov This method allows for the incorporation of deuterium atoms onto the aromatic ring. nih.gov In some protocols, D₂O is used in combination with a catalyst like CF₃COOD under microwave irradiation, leading to rapid and highly isotope-efficient exchange. researchgate.net

Polymer-Supported Acid Catalysis (e.g., Amberlyst 15)

The use of polymer-supported catalysts, such as the strongly acidic ion-exchange resin Amberlyst 15, offers a practical approach to heterogeneous acid catalysis. dupont.comdupont.comscientificlabs.co.uk Amberlyst 15 is a macroreticular polystyrene-based resin with sulfonic acid functionality, making it suitable for non-aqueous catalysis. scientificlabs.co.uksigmaaldrich.com

This type of catalyst combines the advantages of homogeneous acid catalysts (high activity) with those of heterogeneous catalysts (ease of separation and reuse). Amberlyst 15 has been successfully used to deuterate a large number of phenolic compounds. researchgate.net The resin acts as a solid acid catalyst to facilitate the H-D exchange on the aromatic ring with a deuterium source. This method has been applied to the synthesis of labeled hydroxytyrosol, where the deuterium is incorporated into the aromatic ring via heterogeneous acid-catalyzed H/D exchange. researchgate.net The combination of Pd/C and Amberlyst-15 in a single reactor has also been explored for other catalytic conversions. researchgate.net

Regioselectivity Considerations in Deuteration Synthesis

Achieving high regioselectivity is critical in the synthesis of 3,4-Dimethylphenol-d6 to ensure that deuterium is incorporated exclusively into the methyl groups, leaving the aromatic ring and the hydroxyl proton untouched (though the hydroxyl proton will readily exchange in the presence of D₂O, it is typically not considered part of the stable isotopic label).

The choice of catalyst is paramount for directing the deuteration. Palladium-based catalysts, for example, have demonstrated a high affinity for activating benzylic C-H bonds over aromatic C-H bonds under specific conditions researchgate.net. Similarly, cesium amide catalysts have been shown to selectively catalyze H-D exchange at benzylic sites using D₂ gas researchgate.net. The amine ligand in some catalytic systems may prevent the coordination of the aromatic ring to the catalytic surface, thereby promoting deuteration almost exclusively at the benzylic carbon acs.org.

Mild acid-catalyzed deuterium (MACD) labeling has been explored for polyphenolic compounds, but this technique primarily targets the aromatic protons through electrophilic substitution and is optimized to avoid targeting other groups nih.gov. Therefore, such methods would be unsuitable for the synthesis of this compound and highlight the importance of selecting a methodology that specifically activates benzylic C-H bonds. Base-catalyzed methods using reagents like KOtBu in DMSO-d6 have also shown high selectivity for the benzylic positions of arenes, avoiding exchange on the aromatic ring rsc.org.

Scalable Synthesis and Isotopic Purity Enhancement

The transition from laboratory-scale synthesis to large-scale production of deuterated compounds requires robust, reliable, and scalable methodologies. For compounds like this compound, methods utilizing inexpensive and readily available deuterium sources and catalysts are preferred.

Recent developments have shown that nanostructured iron catalysts can be used for the selective deuteration of arenes, including phenols, on a kilogram scale. These methods often use inexpensive D₂O as the deuterium source under hydrogen pressure, representing an easily scalable and cost-effective process rsc.org. Such a system could potentially be adapted for the benzylic deuteration of 3,4-dimethylphenol. The use of heterogeneous catalysts is also advantageous for large-scale synthesis as they can be easily recovered and potentially reused researchgate.net.

Enhancing isotopic purity to achieve high levels of deuterium incorporation (>98%) is crucial for many applications. This is often accomplished by optimizing reaction conditions such as temperature, reaction time, and the ratio of the substrate to the deuterium source. Multiple cycles of the deuteration reaction may also be employed to drive the H-D exchange to completion. For example, a cesium amide catalyst has been shown to achieve isotopic enrichment up to 99% for benzylic C-H bonds researchgate.net. The choice of deuterium source is also critical; while D₂O is common, reagents like deuterated methanol (B129727) ([D₄]methanol) or [D₆]DMSO can also serve as effective deuterium donors for introducing trideuteromethyl groups semanticscholar.orgnih.gov.

Characterization of Synthetic Products for Deuterium Labeling Efficiency

Following synthesis, it is essential to confirm the structure of the product and quantify the efficiency of deuterium incorporation. The primary techniques used for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration. In the ¹H NMR spectrum of a successfully synthesized this compound sample, the signals corresponding to the methyl protons (typically around 2.1-2.2 ppm) would be significantly diminished or absent entirely. The remaining signals for the aromatic protons can be used as an internal reference to calculate the percentage of deuterium incorporation at the methyl positions nih.gov. For comparison, the ¹H NMR spectrum of unlabeled 3,4-dimethylphenol shows distinct peaks for the aromatic and methyl protons t3db.canih.govchemicalbook.com. ¹³C NMR can also be used, as the resonance of a deuterated carbon (CD₃) is observed as a multiplet (due to C-D coupling) and is shifted slightly upfield compared to the corresponding non-deuterated carbon (CH₃).

Mass Spectrometry (MS): Mass spectrometry is used to confirm the change in molecular weight due to the incorporation of deuterium. The molecular weight of unlabeled 3,4-dimethylphenol is approximately 122.16 g/mol nist.govsigmaaldrich.com. Each hydrogen atom (≈1.008 amu) replaced by a deuterium atom (≈2.014 amu) increases the molecular weight by approximately 1.006 amu. Therefore, the successful synthesis of this compound would result in a molecular ion peak in the mass spectrum that is approximately 6 mass units higher than the unlabeled compound. High-resolution mass spectrometry (HRMS) can precisely measure this mass difference and help resolve the isotopic distribution, allowing for the calculation of isotopic purity nist.gov.

The following table summarizes the expected analytical data for this compound compared to its unlabeled counterpart.

| Property | 3,4-Dimethylphenol | This compound |

| Molecular Formula | C₈H₁₀O | C₈H₄D₆O |

| Molecular Weight | ~122.16 g/mol | ~128.20 g/mol |

| ¹H NMR | Signals for methyl protons present | Signals for methyl protons absent or greatly reduced |

| Mass Spectrum (M+) | m/z ≈ 122 | m/z ≈ 128 |

Analytical Chemistry Applications of 3,4 Dimethylphenol D6

Role as an Internal Standard in Quantitative Mass Spectrometry

3,4-Dimethylphenol-d6 is a deuterated analog of the phenolic compound 3,4-Dimethylphenol (B119073). In analytical chemistry, particularly in quantitative mass spectrometry, its primary role is to serve as an internal standard. wisdomlib.org An internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of a target analyte. chemrxiv.org Deuterated standards are considered the ideal choice for many mass spectrometry applications because their chemical and physical properties are nearly identical to the non-labeled analyte. researchgate.net This ensures they behave similarly during sample preparation, chromatography, and ionization, which allows for the correction of variations in the analytical process. wisdomlib.org

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification of chemical substances. youtube.com The core principle of IDMS involves adding a known amount of an isotopically enriched standard (like this compound) to a sample before processing. youtube.com This "isotope spike" is chemically identical to the analyte of interest (3,4-Dimethylphenol) but has a different mass due to the presence of deuterium (B1214612) atoms. ncn.gov.pl

Because the deuterated standard and the native analyte are chemically indistinguishable, any sample loss during extraction, derivatization, or injection will affect both compounds equally. restek.com The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). Quantification is then based on the measured ratio of the signal intensity of the native analyte to that of the isotopically labeled standard. restek.com This ratio-based measurement makes the method highly accurate, as it is independent of sample volume, extraction efficiency, and instrument signal fluctuations. youtube.com

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound is used as an internal standard for the quantification of 3,4-Dimethylphenol and other related phenolic compounds, often referred to as xylenols. nih.gov GC-MS is a common technique for analyzing volatile and semi-volatile organic compounds like phenols. mdpi.com The sample, spiked with a known amount of this compound, is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. epa.gov

As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions by their mass-to-charge ratio. The instrument monitors specific ions for both the analyte (3,4-Dimethylphenol) and the internal standard (this compound). The near-identical retention times of the analyte and the deuterated standard ensure they experience the same conditions throughout the analysis.

Table 1: Example GC-MS Parameters for Phenol (B47542) Analysis Using this compound

| Parameter | Condition |

|---|---|

| GC Column | Fused-silica capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion (3,4-Dimethylphenol) | m/z 122 |

| Quantification Ion (this compound) | m/z 128 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique used for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. rsc.org The use of this compound as an internal standard in LC-MS follows the same principles of isotope dilution. nih.gov It is added to samples to correct for variability during sample preparation and analysis. nih.gov

Modern variants of LC-MS offer enhanced performance:

Ultra-High-Performance Liquid Chromatography (UHPLC) with Electrospray Ionization (ESI)-MS: UHPLC systems use smaller column particles to achieve faster separations and higher resolution. nih.gov ESI is a soft ionization technique that is well-suited for polar molecules like phenols. In these methods, this compound co-elutes with the target analyte and is detected by the mass spectrometer, enabling accurate quantification even in complex matrices like biological fluids or environmental samples. lcms.cz

Capillary Electrophoresis (CE) with Quadrupole Time-of-Flight (QTOF)-MS: CE separates compounds based on their electrophoretic mobility in a capillary. When coupled with a high-resolution mass spectrometer like a QTOF, it provides highly specific and sensitive analysis. nih.gov The QTOF analyzer offers high mass accuracy, which aids in the confident identification of compounds. frontiersin.org The use of this compound in CE-MS systems ensures that variations in injection volume and ionization efficiency are accounted for, leading to reliable quantitative results.

A significant challenge in quantitative analysis, especially with LC-MS, is the "matrix effect." nih.gov Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins). chromatographyonline.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. nih.govchromatographyonline.com

Stable isotope-labeled internal standards like this compound are considered the gold standard for mitigating matrix effects. restek.comchromatographyonline.com Because the deuterated standard is chemically identical to the analyte, it co-elutes from the chromatography column and experiences the exact same degree of ion suppression or enhancement in the mass spectrometer's ion source. restek.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is effectively cancelled out. nih.gov This ensures that the quantitative data is accurate and reproducible, even when analyzing complex samples from diverse sources such as wastewater, plasma, or soil extracts. researchgate.net

Standardization and Calibration Procedures

In quantitative analytical chemistry, standardization and calibration are essential steps to establish the relationship between the instrument's response and the concentration of an analyte. ptb.de When using this compound as an internal standard, a calibration curve is prepared to perform this function accurately.

The procedure involves several steps:

A series of calibration standards are prepared with known, varying concentrations of the target analyte (e.g., 3,4-Dimethylphenol).

A constant, known concentration of the internal standard, this compound, is added to each of these calibration standards, as well as to all unknown samples.

Each standard is then analyzed using the chosen method (e.g., GC-MS or LC-MS).

For each calibration point, the ratio of the peak area of the analyte to the peak area of the internal standard is calculated.

A calibration curve is constructed by plotting this peak area ratio (Y-axis) against the concentration of the analyte (X-axis). This curve typically demonstrates a linear relationship.

When an unknown sample is analyzed, the same ratio of the analyte to the internal standard is measured. The concentration of the analyte in the unknown sample can then be accurately determined by interpolating this ratio on the calibration curve. This internal calibration method corrects for variations in instrument response and sample handling. researchgate.net

Development and Validation of Analytical Methods Utilizing this compound

The development and validation of an analytical method are critical to ensure that it is suitable for its intended purpose and provides reliable, accurate, and reproducible data. ijpbs.comresearchgate.net When a method utilizes this compound as an internal standard, the validation process assesses several key performance characteristics as defined by international guidelines. jddtonline.info

The validation process confirms the method's suitability by evaluating the following parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. The use of mass spectrometry provides high specificity.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is used to establish linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing spiked samples with known concentrations of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.

The inclusion of this compound in the method is crucial for achieving high accuracy and precision, especially in complex matrices, thereby facilitating a successful validation. ugent.be

Precision and Accuracy Assessments

The primary role of an internal standard like this compound is to enhance the precision and accuracy of quantitative analytical methods. clearsynth.com By adding a known amount of the deuterated standard to samples and calibration standards, it is possible to correct for random and systematic errors that may occur during sample preparation, extraction, and instrumental analysis.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. The use of this compound helps to minimize the variability in results, thus improving precision. This is typically expressed as the relative standard deviation (RSD) of a set of measurements. For instance, in a study analyzing phenolic compounds in a complex matrix, the RSD for the quantification of 3,4-dimethylphenol might be significantly lower when this compound is used as an internal standard compared to external standard calibration.

Accuracy is the closeness of the mean of a set of results to the true value. By compensating for losses during sample workup and fluctuations in instrument response, this compound ensures that the calculated concentration of the analyte is a more accurate reflection of its true concentration in the sample. Accuracy is often assessed by analyzing certified reference materials or through recovery studies in spiked samples.

Illustrative Data on Precision and Accuracy Improvement:

| Analyte | Calibration Method | Mean Recovery (%) | Precision (RSD, %) |

|---|---|---|---|

| 3,4-Dimethylphenol | External Standard | 85.2 | 12.5 |

| 3,4-Dimethylphenol | Internal Standard (this compound) | 99.5 | 3.2 |

This table illustrates the typical improvement in accuracy (recovery) and precision (RSD) when using a deuterated internal standard like this compound compared to an external standard method for the analysis of 3,4-Dimethylphenol.

Research Findings:

While specific studies detailing the use of this compound are not extensively published, the principles of isotope dilution mass spectrometry (IDMS) are well-established. In the analysis of various environmental and biological samples for phenolic compounds, the use of corresponding deuterated internal standards has been shown to significantly improve method performance. These standards co-elute with the target analyte and experience similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and more accurate quantification.

Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Methods for determining LOD and LOQ often involve the analysis of a series of low-concentration standards or spiked blank samples. The standard deviation of the response of these samples is then used to calculate the LOD and LOQ.

Typical LOD and LOQ values for Phenolic Compounds using GC-MS:

| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) |

|---|---|---|---|

| 3,4-Dimethylphenol | Wastewater | 0.05 | 0.15 |

| Phenol | Wastewater | 0.10 | 0.30 |

| 2,4-Dichlorophenol | Wastewater | 0.02 | 0.06 |

This table provides illustrative examples of LOD and LOQ values that can be achieved for the analysis of phenolic compounds in a complex matrix like wastewater when using a robust analytical method, such as GC-MS with an appropriate internal standard like this compound.

Research Findings:

In environmental analysis, methods such as EPA Method 8270 are used for the determination of semivolatile organic compounds, including phenols. The use of isotopically labeled internal standards is a common practice in these methods to ensure the quality of the data, especially at low concentration levels near the detection limits. For the analysis of phenols in ambient air using thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS), a validated method demonstrated high sensitivity, allowing for detection and quantification at trace levels in the low parts-per-trillion range. matec-conferences.org

Method Robustness and Reproducibility

Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. The use of an internal standard like this compound can contribute significantly to the robustness of a method. Because the internal standard and the analyte are subjected to the same conditions, minor variations in parameters such as injection volume, flow rate, or temperature are compensated for by the ratio-based calculation.

Reproducibility refers to the ability of a method to produce consistent results when performed by different analysts, in different laboratories, or with different instruments. The use of a well-characterized internal standard like this compound is crucial for achieving good inter-laboratory reproducibility. It helps to normalize for differences in instrumentation and analytical conditions, leading to more comparable results across different sites.

Parameters to Evaluate in a Robustness Study:

| Parameter | Typical Variation | Potential Effect on Results |

|---|---|---|

| GC Inlet Temperature | ± 5 °C | Analyte degradation or discrimination |

| Column Flow Rate | ± 5% | Shift in retention times |

| pH of Sample Extract | ± 0.2 units | Analyte recovery |

| Derivatization Time | ± 10% | Incomplete reaction |

This table shows examples of parameters that are typically varied during a robustness study for a GC-MS method for phenol analysis. The use of an internal standard like this compound would help to mitigate the impact of these variations on the final quantitative result.

Research Findings:

Spectroscopic and Structural Elucidation of 3,4 Dimethylphenol D6

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like 3,4-Dimethylphenol-d6, NMR is particularly powerful for confirming the sites of deuteration and assessing isotopic purity.

The primary application of ¹H-NMR in the analysis of this compound is to confirm the successful incorporation of deuterium (B1214612) and to determine the isotopic purity. In a fully deuterated (d6) sample, the protons of the two methyl groups are replaced by deuterium. Consequently, the signals corresponding to these methyl protons in the ¹H-NMR spectrum of the non-deuterated 3,4-Dimethylphenol (B119073) would be absent or significantly diminished in the spectrum of the d6 analogue. The presence of any residual signals in the methyl region would indicate incomplete deuteration, allowing for a quantitative assessment of isotopic purity by comparing the integration of these residual proton signals to that of the aromatic protons.

The expected ¹H-NMR and ¹³C-NMR chemical shifts for the parent compound, 3,4-Dimethylphenol, are presented below. For this compound, the signals for the methyl groups would be absent in the ¹H-NMR spectrum, and the corresponding carbons would show altered multiplicity in the ¹³C-NMR spectrum due to coupling with deuterium.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for 3,4-Dimethylphenol

| ¹H-NMR (in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 6.57 - 6.99 | m | 3H |

| Methyl H (C3) | 2.19 | s | 3H |

| Methyl H (C4) | 2.19 | s | 3H |

| Hydroxyl H | (variable) | br s | 1H |

| ¹³C-NMR (in DMSO-d₆) | Chemical Shift (ppm) | ||

| C1 | 156.02 | ||

| C2 | 120.81 | ||

| C3 | 122.58 | ||

| C4 | 133.44 | ||

| C5 | 110.44 | ||

| C6 | 148.98 | ||

| Methyl C (C3) | 18.71 |

Note: The table is populated with data for the non-deuterated 3,4-Dimethylphenol as a reference. In the ¹H-NMR of this compound, the signals at 2.19 ppm would be absent. Data sourced from various spectroscopic databases. rsc.orgnih.gov

In the ¹³C-NMR spectrum of this compound, the carbon atoms of the deuterated methyl groups (CD₃) would exhibit a triplet multiplicity due to C-D coupling. The chemical shifts of these carbons would also be slightly shifted upfield compared to the corresponding carbons in the non-deuterated compound.

The substitution of hydrogen with deuterium can cause small but measurable changes in the chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect. These effects are generally small, typically in the range of a few parts per billion (ppb) to a few parts per million (ppm). In the context of this compound, isotope effects would be most pronounced on the carbons directly attached to the deuterium atoms (the methyl carbons) and to a lesser extent on the adjacent aromatic carbons. These shifts are a consequence of the slightly shorter average bond length of the C-D bond compared to the C-H bond, which in turn alters the electronic environment and magnetic shielding of the nuclei. The study of these isotope effects can provide detailed information about molecular structure and bonding. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The substitution of hydrogen with deuterium significantly impacts the vibrational frequencies, providing a clear spectroscopic signature of deuteration.

In the IR spectrum of this compound, the most noticeable change would be the shift of the C-H stretching and bending vibrations of the methyl groups to lower frequencies (longer wavelengths). The C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region, while the corresponding C-D stretching vibrations are expected to appear around 2100-2200 cm⁻¹. Similarly, the C-H bending vibrations, which occur in the 1350-1480 cm⁻¹ region, would also shift to lower wavenumbers.

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric C-H stretching vibrations of the methyl groups, which are often weak in the IR spectrum, can give rise to strong signals in the Raman spectrum. In this compound, these modes would also be shifted to lower frequencies upon deuteration.

Table 2: Key IR and Raman Vibrational Modes for 3,4-Dimethylphenol and Expected Shifts for the d6 Analogue

| Vibrational Mode | 3,4-Dimethylphenol (cm⁻¹) | Expected for this compound (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H Stretch | ~3600 (sharp), ~3400 (broad) | Unchanged | IR |

| Aromatic C-H Stretch | ~3000-3100 | Unchanged | IR, Raman |

| Aliphatic C-H Stretch | ~2850-3000 | Shifted to ~2100-2200 (C-D Stretch) | IR, Raman |

| C=C Aromatic Stretch | ~1500-1600 | Minor shifts | IR, Raman |

| Aliphatic C-H Bend | ~1350-1480 | Shifted to lower frequency | IR, Raman |

Note: The table presents typical ranges for the non-deuterated compound and theoretical expectations for the deuterated analogue. chemicalbook.com

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) that is 6 units higher than that of the non-deuterated compound (122.16 g/mol for C₈H₁₀O).

The fragmentation pathways of this compound would be analogous to those of 3,4-Dimethylphenol, but the masses of the fragments containing the deuterated methyl groups would be shifted accordingly. A common fragmentation pathway for phenols involves the loss of a methyl radical followed by the loss of carbon monoxide. In the case of this compound, the initial loss would be a CD₃ radical, resulting in a fragment ion with a higher m/z value compared to the loss of a CH₃ radical from the non-deuterated compound. The analysis of these fragmentation patterns can confirm the location of the deuterium labels.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (3,4-Dimethylphenol) | m/z (this compound) | Identity |

|---|---|---|---|

| [M]⁺ | 122 | 128 | Molecular Ion |

| [M-CH₃]⁺ / [M-CD₃]⁺ | 107 | 110 | Loss of a methyl radical |

Note: This table is based on the known fragmentation of 3,4-Dimethylphenol and the expected mass shifts upon deuteration. nist.govmassbank.jp

X-ray Crystallography and Solid-State Structural Analysis

As of the current literature survey, there is no publicly available X-ray crystallographic data for this compound. However, the crystal structure of the non-deuterated 3,4-Dimethylphenol could provide a close approximation of the solid-state structure of its deuterated analogue. The substitution of hydrogen with deuterium is not expected to significantly alter the molecular geometry or the crystal packing arrangement. Therefore, the unit cell dimensions and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, are likely to be very similar for both compounds. Any differences would be minimal and primarily related to the slightly different vibrational amplitudes of the hydrogen and deuterium atoms. nih.gov

Computational and Theoretical Investigations of 3,4 Dimethylphenol D6

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in optimizing molecular geometries and understanding the distribution of electrons within a molecule.

For 3,4-Dimethylphenol-d6, DFT calculations would be employed to determine the most stable conformation by finding the minimum energy structure. The key geometric parameters, such as bond lengths and angles, can be precisely calculated.

Expected Impact of Deuteration:

Molecular Geometry: The substitution of hydrogen with deuterium (B1214612) has a negligible effect on the equilibrium molecular geometry (bond lengths and angles). This is because the potential energy surface of a molecule is independent of isotopic substitution (Born-Oppenheimer approximation). Therefore, the calculated geometry of this compound would be virtually identical to that of its non-deuterated counterpart.

Electronic Structure: Similarly, the electronic structure, including electron density distribution and molecular orbital shapes, is not significantly altered by the change in nuclear mass. The primary influence of deuteration is on properties related to nuclear motion, such as vibrational frequencies.

An illustrative table of expected bond lengths for the phenol (B47542) ring, based on typical DFT calculations for similar phenolic compounds, is provided below.

| Bond | Expected Approximate Bond Length (Å) |

| C-C (aromatic) | 1.39 - 1.41 |

| C-O | 1.36 - 1.38 |

| O-H | 0.96 - 0.98 |

| C-C (methyl) | 1.50 - 1.52 |

| C-H (aromatic) | 1.08 - 1.10 |

| C-D (methyl) | 1.08 - 1.10 |

Note: This table is illustrative and not based on specific experimental data for this compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Expected Impact of Deuteration: Since isotopic substitution does not significantly affect the electronic structure, the energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, for this compound are expected to be nearly identical to those of 3,4-Dimethylphenol (B119073).

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data to validate the computed structures.

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²H). For this compound, ¹³C NMR chemical shifts would be predicted to be very similar to the non-deuterated analog. However, the ¹H NMR spectrum would be significantly simplified due to the replacement of six methyl protons with deuterium. Instead, a ²H (deuterium) NMR spectrum could be predicted, showing a signal in the methyl region.

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. Isotopic substitution has a profound effect on these frequencies. The vibrational frequency is dependent on the reduced mass of the atoms involved in the bond. Since deuterium is about twice as heavy as hydrogen, C-D bond stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H vibrations. DFT calculations can accurately predict these shifted frequencies, providing a clear theoretical basis for the differences observed in the IR spectra of 3,4-Dimethylphenol and its d6 isotopologue.

Comparison of C-H and C-D Vibrational Frequencies

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |

|---|---|---|

| Methyl Stretch (sym/asym) | ~2870 - 2960 | ~2100 - 2250 |

Note: This table provides approximate frequency ranges.

UV-Vis Spectroscopy: UV-Visible spectroscopy probes electronic transitions, primarily from the HOMO to the LUMO. As the electronic structure and the HOMO-LUMO gap are not significantly affected by deuteration, the predicted UV-Vis absorption spectrum for this compound would be almost identical to that of the unlabeled compound.

Prediction of Reactivity Descriptors and Chemical Potential

DFT calculations can be used to compute various reactivity descriptors that quantify a molecule's chemical behavior. These descriptors are derived from the energies of the frontier orbitals.

Chemical Potential (μ): Related to the tendency of electrons to escape from the system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Global Hardness (η): Measures the resistance to change in electron distribution. It is approximated as η ≈ (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

As with the HOMO-LUMO gap, these electronic reactivity descriptors are not expected to be significantly altered by the isotopic substitution in this compound compared to its protio-analog.

Theoretical Basis of Isotope Effects in Reaction Pathways

The most significant impact of isotopic substitution is on the rates of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). The theoretical basis for the KIE lies in the differences in zero-point vibrational energies (ZPVE) between bonds to different isotopes. princeton.edulibretexts.org

A bond to a heavier isotope (like C-D) has a lower vibrational frequency than a bond to a lighter isotope (C-H). princeton.edu This results in a lower ZPVE for the C-D bond. The ZPVE is the minimum possible energy a chemical bond can have. For a reaction to occur, a bond must be broken, which requires overcoming an activation energy barrier.

If a C-H bond is broken in the rate-determining step of a reaction, it requires less energy to break this bond starting from its higher ZPVE compared to breaking a C-D bond, which starts from a lower ZPVE. princeton.edu Consequently, the reaction proceeds faster for the C-H containing compound. This is known as a "normal" primary KIE, where the ratio of the rate constants (k_H / k_D) is greater than 1. wikipedia.org

For this compound, if a reaction involves the cleavage of a C-D bond on one of the methyl groups in its rate-determining step, a significant primary KIE would be expected. Computational chemistry, specifically through transition state theory, can be used to model the reactants and the transition state of a reaction. By calculating the vibrational frequencies for both the deuterated and non-deuterated species in both states, the ZPVEs can be determined, and the KIE can be theoretically predicted with high accuracy. These theoretical predictions are invaluable for interpreting experimental results and confirming reaction mechanisms. wikipedia.orgnih.gov

Mechanistic Studies Utilizing 3,4 Dimethylphenol D6

Kinetic Isotope Effects (KIE) in Chemical Reactions

The substitution of hydrogen with deuterium (B1214612) in 3,4-dimethylphenol (B119073) can manifest as both primary and secondary kinetic isotope effects, offering a window into the mechanics of bond-breaking and bond-forming events during a reaction.

Primary and Secondary Isotope Effects

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For instance, in a reaction where a C-H bond on one of the methyl groups of 3,4-dimethylphenol is cleaved, the corresponding reaction with 3,4-Dimethylphenol-d6 would exhibit a slower rate. This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break. The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), can provide information about the symmetry of the transition state.

A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). For example, if a reaction occurs at the aromatic ring of this compound, a secondary KIE might be observed due to changes in hybridization at the carbon atoms of the methyl groups in the transition state. An sp²-hybridized carbon in the transition state would lead to a normal secondary KIE, while a change towards sp³ hybridization could result in an inverse effect.

Table 1: Illustrative Kinetic Isotope Effects in Reactions of 3,4-Dimethylphenol

| Reaction Type | Isotopic Position | Observed KIE (kH/kD) | Interpretation |

|---|---|---|---|

| Hydrogen Abstraction from Methyl Group | Methyl C-H/D | ~7 | C-H/D bond cleavage in the rate-determining step (Primary KIE). |

| Electrophilic Aromatic Substitution | Methyl C-H/D | ~1.1 | Change in hyperconjugation affecting the stability of the transition state (Secondary KIE). |

Note: The data in this table are illustrative examples of expected KIE values and are not based on specific experimental results for this compound.

Reaction Pathway Tracing through Deuterium Labeling

The deuterium atoms in this compound act as isotopic labels that can be tracked throughout a chemical transformation. By analyzing the position of the deuterium atoms in the reaction products using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, it is possible to trace the fate of the methyl groups and infer the sequence of bond-forming and bond-breaking events. This method is instrumental in distinguishing between proposed reaction mechanisms that might otherwise be indistinguishable. For instance, in rearrangement reactions, deuterium labeling can reveal whether a particular group migrates and to which position.

Understanding Reactivity of Phenolic Compounds with Deuterium Substitution

The presence of deuterium on the methyl groups of 3,4-dimethylphenol can influence its reactivity in various reactions, particularly those involving the aromatic ring or the phenolic hydroxyl group.

Electrophilic Aromatic Substitution Mechanisms

In electrophilic aromatic substitution reactions of 3,4-dimethylphenol, the methyl groups are activating and ortho-, para-directing. The use of this compound can help to probe the mechanism of these reactions. While the C-D bonds of the methyl groups are not directly broken, they can influence the stability of the carbocation intermediate (the arenium ion) through hyperconjugation. The slightly weaker hyperconjugative electron-donating ability of a C-D bond compared to a C-H bond can lead to a small secondary kinetic isotope effect. Observing such an effect would provide evidence for the formation of the arenium ion intermediate and its stability being a key factor in the reaction's transition state.

Table 2: Expected Research Findings in Electrophilic Aromatic Substitution of this compound

| Research Question | Expected Finding with this compound | Mechanistic Implication |

|---|---|---|

| Is the formation of the arenium ion the rate-determining step? | A small, normal secondary KIE (kH/kD > 1) is observed. | The stability of the arenium ion is influenced by hyperconjugation from the methyl groups, and this stabilization is important in the transition state. |

Note: This table presents hypothetical research findings to illustrate the application of this compound in mechanistic studies.

Mannich Reaction Pathways

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, 3,4-dimethylphenol), formaldehyde, and a secondary amine. The reaction typically occurs at the activated positions ortho to the hydroxyl group. While a study on the Mannich reaction involving the isomer 2,4-dimethylphenol has been reported, the use of this compound could provide specific insights into the mechanism for this particular isomer.

By using this compound, researchers could investigate whether any side reactions involving the methyl groups occur. The absence of deuterium loss from the methyl groups in the final Mannich base product would confirm that the reaction proceeds exclusively at the aromatic ring. Furthermore, subtle secondary kinetic isotope effects could potentially provide information about the degree of charge development in the transition state and the electronic demands of the reaction.

Complexation Studies with Metal Ions

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the complexation of this compound with metal ions. Consequently, there is no available research data, such as formation constants, coordination geometries, or spectroscopic analysis of metal complexes involving this specific deuterated isotopologue. Mechanistic insights into how the deuterium labeling in this compound might influence ligand exchange rates, the stability of the resulting complexes, or the electronic properties of the metal center have not been reported.

While studies on the coordination chemistry of non-deuterated phenols and related phenolic compounds with various metal ions are common, this information cannot be extrapolated to this compound without direct experimental evidence. Research in this specific area would be necessary to elucidate the role of this deuterated compound in complexation reactions.

Environmental Research Applications of 3,4 Dimethylphenol D6

Tracing Environmental Fate and Transformation Pathways

3,4-Dimethylphenol-d6 serves as an invaluable tracer for studying the environmental fate of 3,4-dimethylphenol (B119073) and other related phenolic compounds. When introduced into a controlled environmental system, its unique mass allows it to be distinguished from the naturally occurring, non-deuterated compound. This enables researchers to meticulously track its journey and breakdown through various environmental processes without interference from pre-existing contamination.

Abiotic degradation refers to the breakdown of a compound by non-biological processes. For phenolic compounds in the environment, the primary abiotic mechanisms are photolysis and hydrolysis.

Photolysis: This process involves the breakdown of a chemical by light. 3,4-Dimethylphenol has a UV absorption band at 274 nm, which suggests it may be susceptible to direct degradation by sunlight in aqueous environments. nih.gov A more significant photodegradation pathway occurs in the atmosphere, where it reacts with photochemically-produced hydroxyl radicals. The rate constant for this vapor-phase reaction has been determined to be 8.14 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 4.7 hours. nih.gov Studies on similar phenolic compounds have shown that photodegradation in the presence of photocatalysts like TiO₂ can lead to the breaking of the aromatic ring and eventual mineralization into short-chain organic acids and carbon dioxide. mdpi.com this compound is expected to follow similar photolytic pathways, allowing researchers to study these reactions in detail.

Hydrolysis: This is the breakdown of a compound due to reaction with water. 3,4-Dimethylphenol lacks functional groups that are susceptible to hydrolysis under typical environmental conditions, and therefore, it is not expected to undergo this degradation process. nih.gov

The primary mechanism for the breakdown of phenolic compounds in the environment is biodegradation by microorganisms. mdpi.com Numerous studies have detailed the microbial degradation of 3,4-dimethylphenol, and it is presumed that the deuterated form, this compound, follows analogous pathways.

Research has shown that various bacterial strains, particularly from the genus Pseudomonas, are capable of degrading 3,4-dimethylphenol. nih.gov These bacteria utilize the compound as a source of carbon and energy. The degradation pathways are complex and depend on the specific bacterial strain and environmental conditions.

Key findings from biodegradation studies include:

Pathway Initiation: Degradation is often initiated by enzymes like p-cresol (B1678582) methylhydroxylase, which is induced by the presence of dimethylphenols. nih.gov

Intermediate Products: During the breakdown of 3,4-dimethylphenol, several intermediate compounds can be formed. One study identified the transient accumulation of 4-hydroxy-2-methylbenzaldehyde , which could temporarily inhibit the degradation of other phenols in a mixed substrate environment. nih.gov

Dead-End Products: In some bacterial strains, the degradation is incomplete, leading to the formation of stable "dead-end" products. For example, Pseudomonas fluorescens strains were found to convert 3,4-dimethylphenol into 4-hydroxy-2-methylbenzoic acid . nih.gov

Ring Cleavage: The ultimate breakdown of the aromatic ring occurs via different enzymatic pathways, such as the meta or ortho cleavage pathways, which are common in the bacterial degradation of aromatic compounds. nih.govnih.gov

By using this compound as a tracer, researchers can spike environmental samples and follow the appearance of its deuterated metabolites, confirming these degradation pathways in complex matrices like soil or water.

| Degradation Pathway | Organism/Condition | Key Intermediates/Products | Research Finding |

| Biotic (Aerobic) | Pseudomonas fluorescens | 4-hydroxy-2-methylbenzoic acid | Conversion to a dead-end metabolic product. nih.gov |

| Biotic (Aerobic) | Pseudomonas mendocina | 4-hydroxy-2-methylbenzaldehyde | Transient accumulation of an intermediate. nih.gov |

| Abiotic (Atmospheric) | Vapor-phase reaction | - | Reacts with hydroxyl radicals with a half-life of ~4.7 hours. nih.gov |

The ultimate fate of this compound in the environment is governed by how it moves between air, water, and soil, and how it binds to solid materials. The key processes are sorption and transport.

Sorption in Soil and Sediment: Sorption is a critical process that controls the mobility of phenolic compounds in the subsurface. usgs.gov The extent of sorption is strongly influenced by the fraction of organic carbon (foc) in the soil or sediment. thescipub.com Compounds like 3,4-dimethylphenol tend to partition into this organic matter, which immobilizes them and reduces their concentration in the water phase. usgs.govthescipub.com Clay minerals in soil can also play a role, not only by adsorbing phenols but also by catalyzing their polymerization on the mineral surface, further reducing their mobility. cambridge.org

Transport in Water: In aquatic systems, the relatively low water solubility of 3,4-dimethylphenol means it will have a tendency to adsorb to suspended particles and bed sediment. nih.govusgs.gov Its transport is therefore linked to the movement of these solid phases. While it has a low potential to volatilize from water, this process can still contribute to its removal over long periods. nih.gov The use of this compound allows for precise measurement of these partitioning and transport parameters in realistic environmental simulations.

Monitoring and Quantification of Phenolic Contaminants in Environmental Samples

One of the most important applications of this compound is its use as an internal standard or surrogate standard for the quantitative analysis of phenolic pollutants in environmental samples. epa.gov Analytical techniques like gas chromatography-mass spectrometry (GC/MS) are commonly used to detect and measure trace levels of contaminants. thermofisher.com

The principle of using a deuterated internal standard is based on its near-identical chemical behavior to the non-deuterated target analyte. When a known amount of this compound is added to a sample (e.g., water, soil extract) at the beginning of the analytical process, it experiences the same potential losses as the native 3,4-dimethylphenol during extraction, concentration, and injection into the GC/MS system.

Because the mass spectrometer can differentiate between the deuterated standard (d6) and the native analyte, the ratio of their signals is used for quantification. This approach corrects for variations in sample preparation and instrument response, leading to significantly more accurate and reliable measurements.

U.S. Environmental Protection Agency (EPA) methods for analyzing phenols in drinking water explicitly list the use of deuterated surrogates and internal standards to monitor method performance and ensure data quality. epa.gov For example, EPA Method 528 lists 2,4-Dimethylphenol-d3 as a surrogate standard for analyzing a range of phenolic compounds. epa.gov This highlights the established role of deuterated dimethylphenols in regulatory environmental monitoring.

| Standard Type | Compound Example | Purpose in Analysis | Analytical Method |

| Surrogate Standard | 2,4-Dimethylphenol-d3 | Added to samples before extraction to monitor the efficiency and recovery of the entire analytical procedure. epa.gov | GC/MS |

| Internal Standard | 2,3,4,5-Tetrachlorophenol | Added to sample extracts just before analysis to correct for variations in instrument response and injection volume. epa.gov | GC/MS |

Methodologies for Isotope Fractionation Studies in Environmental Processes

The mass difference between deuterium (B1214612) and hydrogen, while small, can lead to differences in the rates of chemical reactions. This phenomenon is known as the Kinetic Isotope Effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the bond between carbon and hydrogen (C-H). Consequently, reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly for a deuterated compound like this compound compared to its non-deuterated counterpart. icm.edu.pl

This effect provides a sophisticated methodology for studying the mechanisms of degradation. By analyzing the change in the isotopic composition of a mixed sample of deuterated and non-deuterated 3,4-dimethylphenol over the course of a degradation experiment, researchers can gain insight into the reaction pathway.

The methodology for an isotope fractionation study typically involves:

Incubation: A system (e.g., a microbial culture, a soil slurry) is spiked with a mixture containing known amounts of both 3,4-Dimethylphenol and this compound.

Time-Course Sampling: Samples are collected over time as the compounds degrade.

Isotopic Analysis: The relative amounts of the deuterated and non-deuterated forms remaining in each sample are precisely measured using mass spectrometry.

KIE Calculation: If the non-deuterated compound degrades faster than the deuterated one, the remaining pool of the contaminant will become progressively "enriched" in the d6 form. The magnitude of this enrichment allows for the calculation of the KIE.

A significant KIE value provides strong evidence that the C-H (or C-D) bond cleavage is a critical, rate-determining step in the degradation mechanism. acs.org This information is crucial for understanding how pollutants are broken down in the environment and for developing more effective bioremediation strategies.

Biochemical and Metabolic Research with 3,4 Dimethylphenol D6

Elucidation of Metabolic Pathways in Non-Human Biological Systems

The use of isotopically labeled compounds, such as 3,4-Dimethylphenol-d6, is a cornerstone of modern biochemical and metabolic research. By replacing hydrogen atoms with their heavier, stable isotope deuterium (B1214612), researchers can trace the metabolic fate of a molecule and elucidate the intricate pathways of its biotransformation in various biological systems. This section explores the application of this compound in non-human biological systems, specifically focusing on in vitro microsomal studies and microbial metabolism.

In Vitro Microsomal Studies

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. In vitro studies using liver microsomes are a fundamental tool in drug discovery and toxicology to assess the metabolic stability of a compound. The substitution of hydrogen with deuterium in this compound can significantly influence its metabolic rate due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus, its cleavage by metabolic enzymes often proceeds at a slower rate.

In a typical in vitro microsomal stability assay, both 3,4-Dimethylphenol (B119073) and its deuterated analog, this compound, would be incubated with liver microsomes from a non-human species (e.g., rat, mouse, or dog) and a necessary cofactor system (e.g., NADPH). The disappearance of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS). A slower degradation rate for this compound compared to its non-deuterated counterpart would indicate that the cleavage of a C-H bond is a rate-determining step in its metabolism. This information is crucial for identifying metabolic "soft spots" on the molecule, which are positions susceptible to enzymatic attack. By identifying these sites, medicinal chemists can modify the molecule to improve its metabolic stability and pharmacokinetic profile.

Table 1: Hypothetical Metabolic Stability of 3,4-Dimethylphenol and this compound in Rat Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 3,4-Dimethylphenol | 15.2 | 45.6 |

| This compound | 35.8 | 19.4 |

This interactive table illustrates a hypothetical outcome where the deuterated compound exhibits enhanced metabolic stability.

Microbial Metabolism and Biotransformation

Microorganisms play a critical role in the bioremediation of environmental pollutants, and many bacterial and fungal species are capable of degrading aromatic compounds like dimethylphenols. The study of these microbial degradation pathways is essential for developing effective bioremediation strategies. This compound can be employed as a probe to investigate the mechanisms of microbial catabolism.

When a microorganism is exposed to this compound, the rate of its degradation and the identity of the resulting metabolites can be compared to those of the non-deuterated form. A slower rate of biotransformation for the deuterated compound would suggest that the initial steps of the degradation pathway involve the enzymatic cleavage of a C-H bond on the aromatic ring or the methyl groups. This is often the case in pathways initiated by monooxygenase or dioxygenase enzymes, which catalyze the hydroxylation of the aromatic ring as the first step towards ring cleavage. By analyzing the metabolites formed, researchers can pinpoint the exact position of the initial enzymatic attack and map out the entire degradation pathway.

Use as a Tracer for Biochemical Reaction Mechanism Investigation

The isotopic labeling of molecules is a powerful technique for tracing their path through complex biochemical reactions and for elucidating the mechanisms of these reactions. This compound, with its deuterium-labeled methyl groups and/or aromatic ring, serves as an excellent tracer for such investigations. Its increased mass allows it to be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry, enabling researchers to follow its conversion into various metabolic products.

A key application of this compound in mechanistic studies is the investigation of the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For deuterium-labeled compounds, a primary KIE is observed when the C-H bond being cleaved in the rate-determining step is replaced by a C-D bond. The magnitude of the KIE can provide valuable information about the transition state of the reaction. For instance, a large KIE (typically >2) suggests a linear transition state where the hydrogen is symmetrically transferred, while a smaller KIE may indicate a non-linear or early/late transition state.

Table 2: Interpretation of Kinetic Isotope Effects (KIE) in Biochemical Reactions

| KIE (kH/kD) Value | Interpretation |

| ~1 | C-H bond cleavage is not involved in the rate-determining step. |

| 1 - 2 | A secondary KIE may be occurring, or the C-H bond is broken in a step that is not fully rate-limiting. |

| > 2 | A primary KIE is present, indicating that C-H bond cleavage is the rate-determining step of the reaction. |

This interactive table provides a general guide for interpreting KIE values in the context of reaction mechanism studies.

By measuring the KIE for the metabolism of this compound, researchers can gain deep insights into the enzymatic mechanisms responsible for its transformation.

Analytical Tools for Metabolite Identification in Research (non-clinical)

In non-clinical research, particularly in the fields of metabolomics and pharmacokinetics, accurate and precise quantification of endogenous and exogenous compounds in complex biological matrices is paramount. Deuterated compounds, such as this compound, are invaluable analytical tools, primarily serving as internal standards for mass spectrometry-based quantification methods.

An internal standard is a compound that is added in a known amount to a sample prior to analysis. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should have chemical and physical properties that are very similar to the analyte of interest, but it must be distinguishable by the analytical instrument. This compound is an excellent internal standard for the quantification of 3,4-Dimethylphenol because it co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be easily differentiated from the non-deuterated analyte.

The use of a stable isotope-labeled internal standard allows for the most accurate and precise quantification, a method known as isotope dilution mass spectrometry. This approach is considered the gold standard for quantitative analysis in metabolomics and pharmacokinetic studies.

Table 3: Hypothetical Calibration Curve Data for the Quantification of 3,4-Dimethylphenol using this compound as an Internal Standard

| Concentration of 3,4-Dimethylphenol (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |

| 1 | 0.05 |

| 5 | 0.25 |

| 10 | 0.51 |

| 50 | 2.53 |

| 100 | 5.08 |

| 500 | 25.4 |

This interactive table illustrates typical data used to construct a calibration curve for the accurate quantification of 3,4-Dimethylphenol.

Future Research Directions and Emerging Applications

Advancements in Scalable Deuteration Techniques for Pharmaceutical and Industrial Precursors

The growing interest in deuterated compounds as active pharmaceutical ingredients (APIs) and internal standards has spurred the development of robust, scalable deuteration methods. nih.gov Historically, deuterium (B1214612) labeling was often achieved through multi-step syntheses, which are less efficient for large-scale production. nih.gov The future in this field lies in technologies that are reliable, scalable, and cost-effective.

A significant advancement is the use of nanostructured iron catalysts. nih.gov Research has demonstrated that a catalyst formed by combining abundant iron salts with cellulose can facilitate the selective deuteration of various (hetero)arenes, including phenols, using inexpensive deuterium oxide (D₂O) under hydrogen pressure. nih.gov This methodology has proven to be highly scalable, with successful synthesis of deuterium-containing products on a kilogram scale, making it suitable for industrial applications. nih.gov The air- and water-stable nature of the catalyst further enhances its practicality. nih.gov

Other promising techniques include:

Hydrogen Isotope Exchange (HIE): Direct HIE reactions catalyzed by metals offer a more efficient route to deuterated molecules compared to traditional synthesis. nih.govresearchgate.net Various methods using acids, bases, metal catalysts, and photocatalysts are continuously being refined. researchgate.net For phenols specifically, site-selective H/D exchange can be achieved in sub- and supercritical water without added catalysts, offering a green chemistry approach. researchgate.net

N-Heterocyclic Carbene (NHC) Catalysis: NHC-promoted H/D exchange reactions have been developed for the efficient synthesis of C-1 deuterated aldehydes, demonstrating the potential for this catalytic system to be expanded to other functional groups and precursors. nih.gov

One-Pot Syntheses: The development of mild, green, and highly efficient protocols, such as the one-minute synthesis of substituted phenols from arylboronic acids, could be adapted for deuterated precursors. rsc.org Combining such methods in a one-pot sequence with other reactions like cross-coupling could generate diverse and highly substituted deuterated phenols. rsc.org

These advancements are critical for moving deuterated precursors like 3,4-Dimethylphenol-d6 from niche laboratory chemicals to readily available industrial and pharmaceutical building blocks.

Integration of Advanced Analytical Platforms (e.g., GCxGC-HRMS, SFC-ESI-HRMS)

The precise analysis of this compound, especially in complex matrices such as environmental samples or biological fluids, necessitates the use of advanced analytical platforms. The demand for higher resolution, increased peak capacity, and enhanced sensitivity has led to the integration of multidimensional chromatography with high-resolution mass spectrometry.

Comprehensive Two-Dimensional Gas Chromatography-High Resolution Mass Spectrometry (GCxGC-HRMS): This technique offers significantly enhanced chromatographic resolution compared to conventional GC-MS. gcms.cz For the analysis of deuterated aromatic compounds, GCxGC-HRMS provides the ability to separate the target analyte from complex matrix interferences, which is crucial for accurate quantification. researchgate.nettdi-bi.com The high resolving power of HRMS can also help to distinguish between deuterated and non-deuterated analogues and eliminate interferences from fragment ions, a common issue when using both deuterated and ¹³C-labeled standards simultaneously. rsc.org Future research will likely focus on developing standardized GCxGC-HRMS methods for a broad spectrum of deuterated environmental contaminants, including phenolic compounds. gcms.cz

Supercritical Fluid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (SFC-ESI-HRMS): SFC is emerging as a sustainable alternative to liquid chromatography (LC). acs.orgnih.gov When coupled with ESI-HRMS, it becomes a powerful tool for non-target screening and quantification. A key area of development is the prediction of ionization efficiency, which would enable the quantification of chemicals, including deuterated internal standards, even when analytical standards are unavailable. acs.orgnih.gov This is particularly valuable for identifying and quantifying novel metabolites or degradation products of deuterated compounds. Research is ongoing to refine prediction models for SFC/ESI/HRMS to account for differences in mobile phase pressure and ionization mechanisms compared to LC-based systems. acs.orgnih.gov

The integration of these platforms will enable more sensitive and accurate tracking of this compound in metabolic studies, environmental fate analysis, and pharmacokinetic research.

Predictive Modeling for Environmental Behavior of Deuterated Phenols

Understanding the environmental fate and toxicity of chemicals is a critical aspect of regulatory science. Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, offers a way to estimate these properties, reducing the need for extensive animal testing. uninsubria.it

For non-deuterated phenols, QSAR models have been successfully developed to predict toxicity to aquatic organisms and to estimate properties like the acid dissociation constant (pKa). nih.govnih.govunibo.it These models typically use molecular descriptors related to hydrophobicity (log Kow) and ionization (pKa) to predict biological activity. nih.gov

The future of this field involves extending these models to deuterated compounds. While the physicochemical properties of deuterated and non-deuterated isotopologues are very similar, subtle differences in vibrational energies can lead to different reaction rates (the kinetic isotope effect), which could influence degradation pathways and, consequently, environmental persistence and toxicity. cchmc.org

Key research directions include:

Developing Isotope-Specific QSARs: Stable isotope labeling is a valuable tool for investigating the environmental transport and degradation of pollutants. researchgate.net Data from environmental fate studies using compounds like this compound can be used to build and validate QSAR models that specifically account for the presence of deuterium. battelle.orgacs.org

Machine Learning Applications: Machine learning algorithms, such as random forest models, have shown great promise in predicting the effects of chemical contaminants in drinking water and classifying toxic compounds. nih.govresearchgate.netmdpi.com These advanced modeling techniques could be trained on datasets that include both deuterated and non-deuterated phenols to identify subtle structural features that influence their environmental behavior.

Integrated Modeling: Future models will likely integrate multiple endpoints to provide a more holistic assessment of a chemical's environmental hazard. rsc.org For deuterated phenols, this could involve combining predictions of toxicity, biodegradability, and bioaccumulation potential to prioritize compounds for further experimental testing.

Exploration of Novel Reaction Mechanisms and Isotope Effects in Complex Systems

Deuterium labeling is a cornerstone of mechanistic chemistry. The kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—provides invaluable insight into reaction pathways, rate-determining steps, and the structure of transition states. libretexts.orgwikipedia.org this compound serves as an ideal probe for studying the mechanisms of reactions involving phenols in complex biological and chemical systems.